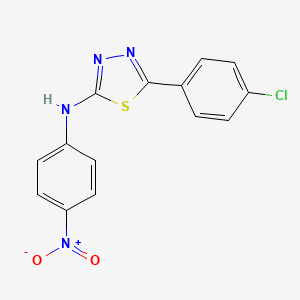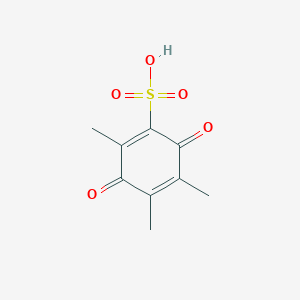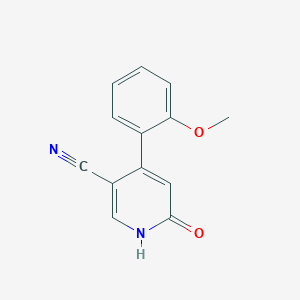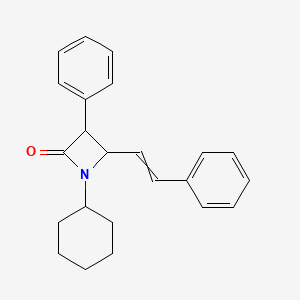
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one is an organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by a cyclohexyl group, a phenyl group, and a phenylethenyl group attached to the azetidinone ring. The presence of these groups imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with phenylacetyl chloride can form an intermediate, which then undergoes cyclization with phenylethylamine to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, where nucleophiles like amines or thiols replace existing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclohexyl-2-phenylethanone: Similar structure but lacks the azetidinone ring.
1-Phenyl-1-cyclohexene: Contains a cyclohexene ring instead of an azetidinone ring.
Cyclohexylamine: A simpler amine derivative without the phenyl and phenylethenyl groups.
Uniqueness
1-Cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one is unique due to the presence of the azetidinone ring, which imparts distinct chemical reactivity and biological activity. The combination of cyclohexyl, phenyl, and phenylethenyl groups further enhances its versatility in various applications.
Eigenschaften
CAS-Nummer |
827028-27-3 |
|---|---|
Molekularformel |
C23H25NO |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1-cyclohexyl-3-phenyl-4-(2-phenylethenyl)azetidin-2-one |
InChI |
InChI=1S/C23H25NO/c25-23-22(19-12-6-2-7-13-19)21(17-16-18-10-4-1-5-11-18)24(23)20-14-8-3-9-15-20/h1-2,4-7,10-13,16-17,20-22H,3,8-9,14-15H2 |
InChI-Schlüssel |
ROMQSMNUURPZSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N2C(C(C2=O)C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
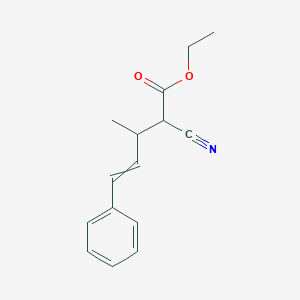
![Ethyl [(R)-diphenylmethanesulfinyl]acetate](/img/structure/B14208399.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)
![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
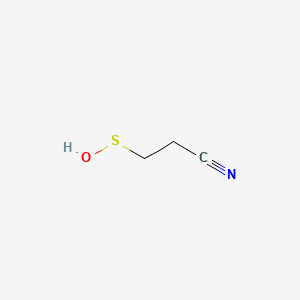
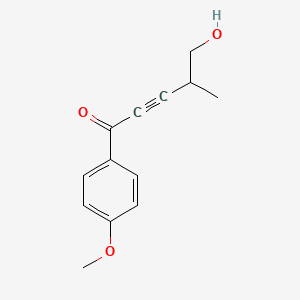
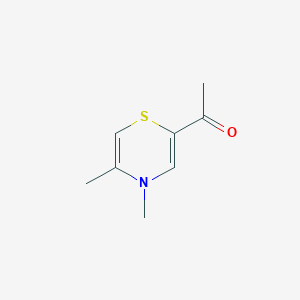
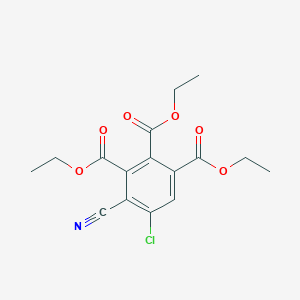
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)
